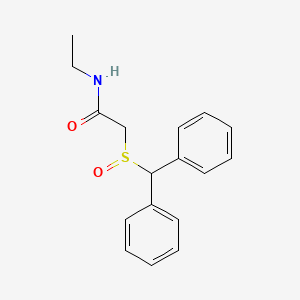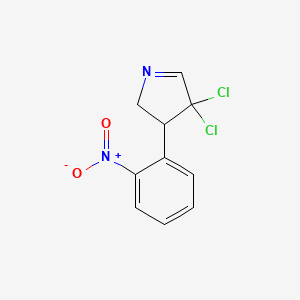![molecular formula C7H11N5O3 B14351087 [[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea](/img/structure/B14351087.png)
[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea: is a complex organic compound characterized by its unique structure, which includes hydroxyimino groups and a cyclohexylidene core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea typically involves the reaction of cyclohexanone with hydroxylamine to form the hydroxyimino intermediate. This intermediate is then reacted with urea under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyimino groups are oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where the hydroxyimino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the hydroxyimino groups.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors and signaling molecules.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including as anti-inflammatory and anticancer agents.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which [[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea exerts its effects involves interactions with specific molecular targets. The hydroxyimino groups can form hydrogen bonds with target proteins, altering their function. Additionally, the compound can modulate signaling pathways by interacting with key enzymes and receptors.
類似化合物との比較
Cyclohexanone oxime: Shares the hydroxyimino group but lacks the urea moiety.
Cyclohexylidene derivatives: Similar core structure but different functional groups.
Uniqueness: The presence of both hydroxyimino and urea groups in [[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea makes it unique, providing a combination of properties not found in similar compounds. This uniqueness contributes to its diverse applications in various scientific fields.
特性
分子式 |
C7H11N5O3 |
|---|---|
分子量 |
213.19 g/mol |
IUPAC名 |
[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea |
InChI |
InChI=1S/C7H11N5O3/c8-7(13)10-9-6-4(11-14)2-1-3-5(6)12-15/h14-15H,1-3H2,(H3,8,10,13)/b9-6?,11-4+,12-5? |
InChIキー |
BKGWSYQGSKMFCO-SQTLECQCSA-N |
異性体SMILES |
C1CC(=NO)C(=NNC(=O)N)/C(=N/O)/C1 |
正規SMILES |
C1CC(=NO)C(=NNC(=O)N)C(=NO)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


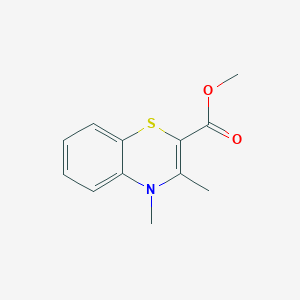
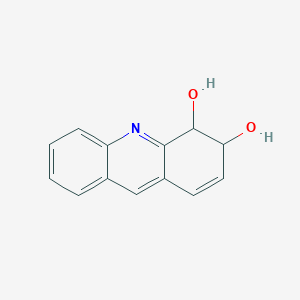
![Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane](/img/structure/B14351018.png)
![4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid](/img/structure/B14351023.png)
![{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14351031.png)

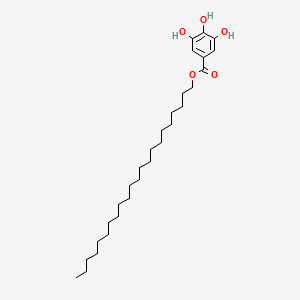
![Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene-](/img/structure/B14351056.png)
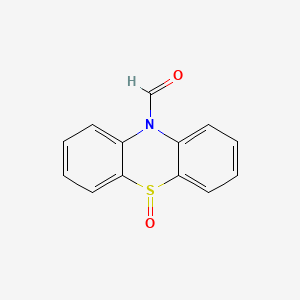
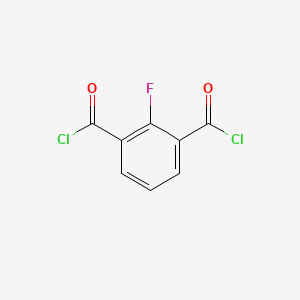
![N-[2-(4-methylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14351067.png)
![Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane](/img/structure/B14351071.png)
